The synthesis of APD597 involves several key steps that leverage organic chemistry techniques to create a compound with specific pharmacological properties. The synthetic pathway typically includes:
Specific parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during synthesis. Although detailed synthetic routes are proprietary, studies indicate that APD597 is designed to enhance solubility and stability compared to its predecessors.
The molecular structure of APD597 can be described by its composition and three-dimensional arrangement. Key features include:
The binding interactions between APD597 and GPR119 have been elucidated through molecular docking studies, revealing critical contacts that contribute to its agonistic activity .
APD597 participates in several chemical reactions relevant to its function as a GPR119 agonist:
The mechanism of action of APD597 involves several steps:
Studies have shown that while APD597 effectively increases insulin levels under certain conditions, its effects can vary based on physiological contexts .
APD597 possesses several notable physical and chemical properties:
These properties are critical for ensuring that APD597 can be effectively administered and absorbed in clinical settings .
APD597 has significant potential applications in medical science:
G-protein coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for Type 2 Diabetes Mellitus (T2DM) due to its unique glucose-dependent mechanism of action. This receptor is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, positioning it as a critical regulator of metabolic homeostasis. Upon activation, GPR119 couples to Gαs proteins, stimulating adenylate cyclase and increasing intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade triggers a dual hormonal response: (1) potentiation of glucose-dependent insulin secretion from pancreatic β-cells, and (2) enhanced release of incretin peptides, particularly glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), from intestinal L-cells [1] [6] [9].
This dual mechanism addresses two fundamental pathophysiological defects in T2DM—impaired insulin secretion and diminished incretin effect—while maintaining glucose dependency. Unlike sulfonylureas that cause indiscriminate insulin secretion with hypoglycemia risk, GPR119 agonists stimulate insulin release only when blood glucose levels are elevated. The incretin effect amplifies this response through the "enteroinsular axis," where GLP-1 enhances insulin secretion, inhibits glucagon release, slows gastric emptying, and promotes satiety [4] [6]. Additionally, GLP-1 exerts trophic effects on pancreatic β-cells, potentially preserving β-cell mass and function over time, a crucial advantage in T2DM progression where β-cell failure is inevitable [9].
Table 1: Key Endogenous and Synthetic GPR119 Agonists
Compound Name | Classification | EC₅₀ (μM) | Primary Source |
---|---|---|---|
Oleoylethanolamide (OEA) | Endogenous | 0.2-5.0 | Intestinal lipid metabolite |
2-Oleoyl glycerol (2-OG) | Endogenous | 2.5-17.0 | Dietary fat digestion product |
Lysophosphatidylcholine (LPC) | Endogenous | 1.5-9.0 | Cell membrane phospholipid |
AR231453 | Synthetic (1st gen) | 0.00047 | Arena Pharmaceuticals |
APD597 (JNJ-38431055) | Synthetic (2nd gen) | 0.046 | Arena/Ortho-McNeil |
MBX-2982 | Synthetic | Phase 2 | Metabolex/Sanofi |
The therapeutic rationale extends beyond glycemic control. GPR119 activation in the central nervous system may regulate appetite and reduce food intake, potentially addressing obesity-associated insulin resistance. Preclinical studies demonstrate that GPR119 agonists reduce body weight gain and improve lipid profiles, offering a multifaceted approach to metabolic syndrome management [4] [7]. This pharmacological profile—glucose-dependent insulin secretion, incretin enhancement, and potential weight benefits—positions GPR119 as a compelling target for next-generation antidiabetic therapies that circumvent limitations of current agents like hypoglycemia risk (sulfonylureas), weight gain (thiazolidinediones), or gastrointestinal intolerance (GLP-1 receptor agonists) [1] [6].
APD597 (JNJ-38431055) emerged from a concerted effort to translate GPR119 biology into clinical therapeutics. Following the deorphanization of GPR119 in the early 2000s, Arena Pharmaceuticals pioneered the development of synthetic agonists, identifying AR231453 as a potent first-generation agonist (hEC₅₀ = 0.47 nM). Despite promising efficacy in rodent models, AR231453 exhibited suboptimal drug metabolism and pharmacokinetic (DMPK) properties, including high lipophilicity and significant drug-drug interaction potential [1] [8]. This limitation spurred the development of second-generation agonists with improved pharmaceutical profiles.
APD597 was engineered through systematic structural optimization to balance potency, solubility, and metabolic stability. Key modifications included introducing a piperidine carbamate scaffold and optimizing the heterocyclic core, which enhanced aqueous solubility while maintaining high receptor affinity (hGPR119 EC₅₀ = 46 nM) [8] [10]. This redesign proved critical: unlike its predecessor APD668, APD597 demonstrated reduced cytochrome P450 inhibition, minimized risk of pharmacokinetic interactions, and produced hydroxyl metabolites with extended half-lives, making it more suitable for clinical use in polypharmacy-prone T2DM patients [1] [3].
Table 2: Clinical Development of Select GPR119 Agonists
Compound | Developer | Highest Phase | ClinicalTrials.gov Identifier | Status as of 2024 |
---|---|---|---|---|
APD597 (JNJ-38431055) | Arena/Ortho-McNeil | Phase 1 | Not publicly disclosed | Discontinued |
MBX-2982 | Metabolex/Sanofi | Phase 2 | NCT01035879 | Discontinued |
GSK-1292263 | GlaxoSmithKline | Phase 2 | NCT01119846, NCT01218204 | Discontinued |
PSN-821 | Prosidion/Astellas | Phase 2 | NCT01386099 | Discontinued |
DA-1241 | Dong-A ST | Phase 2 | - | Active development |
The compound entered clinical development under a collaboration between Arena Pharmaceuticals and Ortho-McNeil (Johnson & Johnson). Phase I trials confirmed its ability to elevate active GLP-1 levels and improve glucose tolerance in healthy volunteers and T2DM patients. Notably, APD597 achieved proof-of-concept for glycemic control and incretin release in humans, validating GPR119 agonism as a viable therapeutic strategy [1] [4]. However, despite promising early data, APD597 was discontinued in favor of other candidates in the sponsor's portfolio, a fate shared by several GPR119 agonists due to efficacy challenges in later-stage trials. Its legacy persists through continued interest in GPR119 as a target, particularly in combination approaches such as dual agonists (e.g., HBK001, which combines DPP-4 inhibition with GPR119 agonism) [5].
The molecular mechanism of APD597-mediated GPR119 activation involves precise ligand-receptor interactions that trigger conformational changes in the receptor structure. Recent cryo-electron microscopy (cryo-EM) studies of the human GPR119-Gs complex bound to APD597 have resolved these interactions at 2.8 Å resolution. APD597 binds within an orthosteric pocket formed by transmembrane helices 3, 5, 6, and 7, forming critical hydrogen bonds with residues S247⁶·⁵⁴ and W268⁷·³⁵, and hydrophobic interactions with F211⁵·⁴⁷ and F107³·³⁶ [2] [3]. This binding stabilizes an active receptor conformation characterized by outward displacement of transmembrane helix 6 (TM6) and inward movement of TM7, facilitating coupling to the heterotrimeric Gs protein. The structural rearrangement promotes GDP-GTP exchange in the Gαs subunit, dissociating the Gαs-GTP monomer from the Gβγ dimer [2] [3].
Downstream signaling cascades diverge in pancreatic β-cells and intestinal L-cells:
Table 3: Downstream Signaling Effects of APD597-Induced GPR119 Activation
Signaling Pathway | Key Effectors | Cellular Outcome | Physiological Impact |
---|---|---|---|
cAMP/PKA Pathway | Adenylate cyclase ↑, PKA ↑ | Phosphorylation of CREB, KATP closure | Enhanced insulin/GLP-1 secretion, gene transcription |
Epac Pathway | Epac2/Rap1 activation | Ca²⁺ mobilization, vesicle priming | Potentiation of Ca²⁺-dependent exocytosis |
Transcriptional Regulation | pCREB binding to CRE | Insulin gene (Ins1, Ins2) transcription ↑ | Sustained insulin synthesis, β-cell function preservation |
Metabolic Coupling | Glucose metabolism ↑ | ATP/ADP ratio ↑ | Glucose-dependent insulin secretion |
Beyond acute secretion, APD597 exerts transcriptional effects that may preserve β-cell function. In mouse insulinoma NIT-1 cells and primary human islets, APD597 increased insulin gene (Ins1 and Ins2) promoter activity by 2.5-fold and upregulated genes critical for β-cell function (PDX1, MAFA, GLUT2) via CREB-dependent mechanisms [5] [9]. Chronic treatment in diabetic KKAy mice improved islet morphology, increased β-cell proliferation, and reduced β-cell apoptosis, suggesting potential disease-modifying effects. This contrasts with DPP-4 inhibitors, which primarily elevate incretin half-life without direct β-cell benefits [5].
The structural insights from APD597-bound GPR119 provide a blueprint for rational drug design. Molecular docking studies reveal that the pyrimidine core of APD597 anchors the ligand to hydrophobic residues, while the sulfonyl group forms polar contacts crucial for receptor activation. This framework enables optimization of future agonists for improved selectivity, potency, and kinetic binding properties [2] [3]. Though APD597 itself did not reach late-stage clinical development, its structural elucidation remains a cornerstone for advancing GPR119-targeted therapeutics.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7